4-Chlorophenylboronic acid
Overview
Description
4-Chlorophenylboronic acid is a white or off-white crystalline powder . It has certain solubility in water and is soluble in strong polar organic solvents such as dimethyl sulfoxide, but insoluble in ether solvents . It has similar chemical properties to phenylboronic acid .
Synthesis Analysis
The synthesis of 4-Chlorophenylboronic acid is a two-step process :
Molecular Structure Analysis
The molecular formula of 4-Chlorophenylboronic acid is C6H6BClO2 . Its molecular weight is 156.37 g/mol . The structure of 4-Chlorophenylboronic acid has been studied using DFT simulations and vibrational spectra .
Chemical Reactions Analysis
4-Chlorophenylboronic acid is involved in various chemical reactions. For instance, it participates in the Palladium-catalyzed direct arylation . It also undergoes a tandem-type Pd (II)-catalyzed oxidative Heck reaction and intramolecular C-H amidation .
Physical And Chemical Properties Analysis
4-Chlorophenylboronic acid is a white or off-white crystalline powder . It has certain solubility in water and is soluble in strong polar organic solvents such as dimethyl sulfoxide, but insoluble in ether solvents . It has a melting point range of 284 - 289 °C .
Scientific Research Applications
Synthesis and Chemical Analysis
- 4-Chlorophenylboronic acid has been utilized in the efficient synthesis of 3-substituted indole derivatives via aza-Friedel–Crafts reactions, offering mild reaction conditions and excellent yields (Goswami, Thorat, Shukla, & Bhusare, 2015).
- It plays a role in forming molecular complexes with theophylline, an active pharmaceutical ingredient, showing diverse crystal structures and interactions in these complexes (TalwelkarShimpi, Öberg, Giri, & Pedireddi, 2016).
- Studies on 4-chlorophenylboronic acid have contributed to understanding the vibrational spectra and molecular structures of such compounds through experimental and theoretical analyses (Kurt, Sertbakan, Özduran, & Karabacak, 2009).
Environmental and Sensor Applications
- The compound is significant in environmental studies, especially in assessing and mitigating pollution. For instance, Fe3O4-Cr2O3 magnetic nanocomposite, synthesized for photocatalytic decomposition of 4-chlorophenol in water, highlights its relevance in environmental remediation (Singh, Senapati, Borgohain, & Sarma, 2017).
- It has been used in the development of sensitive photoelectrochemical sensors for detecting toxic pollutants like 4-chlorophenol, demonstrating the compound's potential in environmental monitoring (Yan, Jiang, Li, Bao, Xu, Qian, Chen, & Xia, 2019).
- 4-Carboxyphenylboronic acid, a related compound, has been utilized to create fluorescent carbon quantum dots, which act as sensors for detecting benzo[a]pyrene in water, showcasing the compound's application in creating highly selective and sensitive sensors (Sun, Zhou, Sheng, Li, Tong, Guo, Zhou, Zhao, Liu, Li, Li, Qu, & Chen, 2021).
Supramolecular Chemistry
- The compound contributes to the understanding of supramolecular architecture, as observed in studies involving crystal structures of 4-halophenylboronic acids, which offer insights into molecular interactions and crystal packing (Shimpi, Seethalekshmi, & Pedireddi, 2007).
Advanced Oxidative Processes
- 4-Chlorophenylboronic acid and its derivatives play a role in advanced oxidative processes, like the degradation of herbicides and pollutants, showcasing its potential in wastewater treatment and environmental clean-up (Hadi, Taheri, Amin, Fatehizadeh, & Aminabhavi, 2020).
Biochemical Applications
- It has been employed in creating boronic acid derivatives that interact with single-walled carbon nanotubes for glucose sensing, illustrating its use in developing novel biochemical sensors (Yum, Ahn, McNicholas, Barone, Mu, Kim, Jain, & Strano, 2012).
Safety And Hazards
4-Chlorophenylboronic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation. It also has specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Future Directions
While the future directions of 4-Chlorophenylboronic acid are not explicitly mentioned in the retrieved sources, boronic acids, in general, have been found to have several activities such as anticancer, antibacterial, antiviral activity, and even their application as sensors and delivery systems . This suggests that further studies with boronic acids in medicinal chemistry could lead to the development of new promising drugs .
properties
IUPAC Name |
(4-chlorophenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BClO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4,9-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAYQIZIAYYNFCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BClO2 | |
Record name | 4-chlorophenylboronic acid | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50168427 | |
Record name | Benzeneboronic acid, p-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50168427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorophenylboronic acid | |
CAS RN |
1679-18-1 | |
Record name | (4-Chlorophenyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1679-18-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chlorophenylboronic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001679181 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1679-18-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25408 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzeneboronic acid, p-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50168427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (p-chlorophenyl)metaboric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.314 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-CHLOROPHENYLBORONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AB2T8N4T4C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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